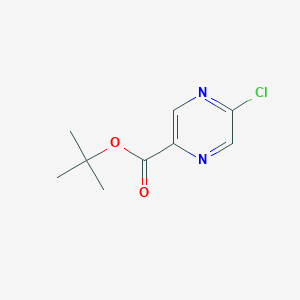

tert-Butyl 5-chloropyrazine-2-carboxylate

Vue d'ensemble

Description

tert-Butyl 5-chloropyrazine-2-carboxylate: is a chemical compound with the molecular formula C₉H₁₁ClN₂O₂ and a molecular weight of 214.65 g/mol . It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound. This compound is often used in organic synthesis and various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: tert-Butyl 5-chloropyrazine-2-carboxylate can be synthesized through several synthetic routes. One common method involves the reaction of 5-chloropyrazine-2-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at position 5 of the pyrazine ring undergoes SNAr reactions under basic conditions. This reactivity is enhanced by the electron-withdrawing effects of the pyrazine ring and the adjacent ester group.

Ester Hydrolysis and Functionalization

The tert-butyl ester can be hydrolyzed to 5-chloropyrazine-2-carboxylic acid, enabling further derivatization.

Reduction and Oxidation

While the pyrazine ring is inherently stable, modifications to substituents are feasible:

- Reduction : Limited direct data, but analogous pyrazinecarboxamides undergo reduction of nitro or halogen groups using LiAlH<sub>4</sub> or catalytic hydrogenation.

- Oxidation : No direct reports, but tert-butyl esters generally resist oxidation unless harsh conditions (e.g., KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub>) are applied.

Trans-esterification and Alkylation

The tert-butyl group can be replaced under nucleophilic conditions:

Cross-Coupling Reactions

The chlorine substituent enables participation in palladium-catalyzed couplings:

Key Mechanistic Insights

- SNAr Reactivity : The chlorine atom’s position adjacent to the electron-withdrawing pyrazine ring and ester group lowers the activation energy for nucleophilic displacement .

- Steric Effects : The tert-butyl group hinders reactions at the ester moiety, favoring pyrazine ring modifications unless forced (e.g., strong acids/bases) .

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmaceutical Development

tert-Butyl 5-chloropyrazine-2-carboxylate serves as a crucial intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and inflammatory diseases. Its unique structure allows it to interact effectively with biological targets, such as enzymes and receptors, enhancing its therapeutic potential. The compound's lipophilicity, attributed to the tert-butyl group, facilitates cellular uptake, thereby improving bioavailability .

Case Study: Antimycobacterial Activity

Research indicates that derivatives of this compound exhibit significant antimycobacterial activity. For instance, a related compound demonstrated a minimum inhibitory concentration (MIC) of 6.25 µg/mL against Mycobacterium tuberculosis, comparable to existing treatments . This suggests that similar derivatives may hold promise in developing new antimycobacterial agents.

Agricultural Applications

Agrochemical Development

The compound is also utilized in the formulation of agrochemicals, contributing to the development of effective herbicides and fungicides. Its reactivity allows for modifications that enhance the efficacy of these agricultural chemicals, improving crop yield and pest resistance .

Case Study: Herbicide Formulation

In formulations involving chlorinated pyrazines, studies have shown that modifications can lead to increased herbicidal activity against specific weed species. The structure of this compound facilitates such adaptations, making it a valuable component in agrochemical research .

Materials Science

Advanced Material Development

In materials science, this compound is explored for its potential in creating advanced materials such as polymers and coatings. These materials often exhibit enhanced durability and resistance to environmental factors due to the compound's structural properties .

Case Study: Polymer Synthesis

Recent studies have investigated the incorporation of this compound into polymer matrices. The resulting materials demonstrated improved mechanical properties and thermal stability compared to traditional polymers, indicating its potential for industrial applications .

Biochemical Research

Enzyme Inhibition Studies

Researchers have utilized this compound in biochemical studies focused on enzyme inhibition and receptor binding. Its ability to form hydrogen bonds and engage in electrostatic interactions enhances its suitability for probing various biological processes .

Case Study: Enzyme Interaction

A study examining the interaction of this compound with specific enzyme targets revealed that it could effectively inhibit certain metabolic pathways. This property makes it a candidate for further exploration in drug design aimed at metabolic disorders .

Data Tables

Mécanisme D'action

The mechanism of action of tert-butyl 5-chloropyrazine-2-carboxylate depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and molecular targets involved can vary based on the specific context of its use .

Comparaison Avec Des Composés Similaires

tert-Butyl 5-chloropyrazine-2-carboxylate can be compared with other similar compounds, such as:

tert-Butyl 5-bromopyrazine-2-carboxylate: Similar in structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.

tert-Butyl 5-fluoropyrazine-2-carboxylate: Contains a fluorine atom, which can significantly alter its chemical properties and biological activities.

tert-Butyl 5-iodopyrazine-2-carboxylate:

Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility of pyrazine derivatives in scientific research .

Activité Biologique

Tert-butyl 5-chloropyrazine-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₁ClN₂O₂

- SMILES : CC(C)(C)OC(=O)C1=CN=C(C=N1)Cl

- InChIKey : HVVYCXYNSSYJOR-UHFFFAOYSA-N

The compound features a tert-butyl group, a chlorinated pyrazine ring, and a carboxylate moiety, which contribute to its biological properties.

The biological activity of this compound is attributed to its interaction with various molecular targets. The pyrazine moiety can modulate enzyme activity or receptor interactions, while the tert-butyl ester enhances solubility and bioavailability. This structural configuration allows it to participate in biochemical pathways relevant to antimicrobial and antifungal activities.

Antimycobacterial Activity

Research indicates that derivatives of pyrazinecarboxylic acids exhibit significant antimycobacterial properties. A study demonstrated that compounds related to this compound showed promising activity against Mycobacterium tuberculosis with minimal inhibitory concentrations (MICs) comparable to existing treatments:

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| 5-tert-Butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide | 6.25 | Antimycobacterial |

| This compound | TBD | Antimycobacterial |

This suggests that the compound may serve as a lead structure for developing new antimycobacterial agents .

Antifungal Activity

In vitro assays have shown that certain pyrazine derivatives exhibit antifungal properties against strains such as Trichophyton mentagrophytes. Although specific data for this compound is limited, related compounds have demonstrated significant antifungal activity:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 5-chloro-N-(3-trifluoromethylbenzyl)-pyrazine-2-carboxamide | 15.62 | Trichophyton mentagrophytes |

This indicates the potential for further exploration of the compound's antifungal capabilities .

Study on Structure-Activity Relationships (SAR)

A comprehensive study focused on the SAR of substituted pyrazine derivatives revealed that modifications at the chlorinated position significantly influenced biological activity. The study synthesized various derivatives and evaluated their activity against Mycobacterium tuberculosis, establishing a correlation between structural features and efficacy .

Pharmacokinetics and Bioavailability

Research has shown that orally administered substituted pyrazines are rapidly absorbed in vivo, which is crucial for their therapeutic application. The pharmacokinetic profiles suggest that modifications like the tert-butyl group enhance gastrointestinal absorption and stability, making these compounds suitable candidates for drug development .

Propriétés

IUPAC Name |

tert-butyl 5-chloropyrazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O2/c1-9(2,3)14-8(13)6-4-12-7(10)5-11-6/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVVYCXYNSSYJOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CN=C(C=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10328106 | |

| Record name | tert-Butyl 5-chloropyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10328106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169335-50-6 | |

| Record name | NSC724001 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=724001 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | tert-Butyl 5-chloropyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10328106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.